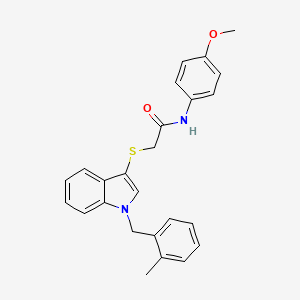

N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

N-(4-Methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic indole derivative featuring a thioether-linked acetamide scaffold. Its structure comprises three key regions:

- Indole core: Substituted at the 1-position with a 2-methylbenzyl group and at the 3-position with a thioacetamide moiety.

- Thioacetamide bridge: Connects the indole core to the N-(4-methoxyphenyl) group.

While explicit data on its molecular weight or synthesis are absent in the provided evidence, analogous compounds (e.g., N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide) suggest a molecular formula approximating C₂₅H₂₃N₂O₂S (predicted molecular weight ~446.5 g/mol) . The thioether linkage distinguishes it from sulfonyl derivatives (e.g., ’s sulfonyl analog), which may alter electronic properties and biological activity .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-18-7-3-4-8-19(18)15-27-16-24(22-9-5-6-10-23(22)27)30-17-25(28)26-20-11-13-21(29-2)14-12-20/h3-14,16H,15,17H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPCKLVGFJWANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with 2-methylbenzyl chloride under basic conditions to form the 1-(2-methylbenzyl)-1H-indole. This intermediate is subsequently reacted with 4-methoxyphenyl isothiocyanate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its structural features suggest potential therapeutic applications, particularly in targeting specific biological pathways.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors or enzymes, while the thioacetamide group could modulate the compound’s reactivity and binding affinity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Structural and Pharmacological Differences

A. Substituent Effects on Indole Core

B. Acetamide Modifications

- Thioether vs. Sulfonyl : The target compound’s thioether linkage (C–S–C) is less polar than sulfonyl (C–SO₂–C) in ’s analog, which may affect membrane permeability .

- Aryl vs.

Physicochemical Properties

Table 2: Predicted Properties of Selected Compounds

*Predicted using analogous structures and software tools (e.g., ChemAxon).

Biological Activity

N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound belonging to the thioacetamide class. Its structure comprises a methoxyphenyl group and an indole derivative, which contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various biological processes.

- Receptor Modulation : It can interact with cell surface receptors, leading to alterations in cellular signaling pathways.

- Gene Expression Alteration : The compound may influence gene expression related to different biological functions, potentially impacting cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating significant potency.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, such as A-431 and Jurkat cells. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and indole moieties enhance its cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A-431 | 1.98 ± 1.22 | Apoptosis induction via Bcl-2 modulation |

| Jurkat | 1.61 ± 1.92 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a preclinical model of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. The findings indicate that structural modifications can lead to enhanced biological activity. For example, compounds with additional electron-donating groups showed improved anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.